
1,3-シクロヘキサジエン
概要
説明
1,3-Cyclohexadiene is an organic compound with the molecular formula C₆H₈. It is a colorless, flammable liquid that is one of the two isomers of cyclohexadiene, the other being 1,4-cyclohexadiene . This compound is characterized by its cyclic structure with two double bonds, making it a diene. It is a common motif in nature and can be found in various natural products .
科学的研究の応用
1,3-Cyclohexadiene has several scientific research applications:
作用機序
- Specifically, it participates in the Diels-Alder reaction , which involves the addition of an alkene (dienophile) to the 1,3-diene (1,3-cyclohexadiene) to form a six-membered ring .
- Electron-attracting groups on the dienophile (e.g., −CO2H, −COR, or −C ≡ N) enhance the reaction, while electron-donating groups on the diene facilitate the process .
- It has widespread applications in organic synthesis, enabling the formation of various ring sizes through different types of cycloadditions (e.g., [2 + 2], [2 + 2 + 2]) .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
生化学分析
Biochemical Properties
1,3-Cyclohexadiene plays a crucial role in biochemical reactions, particularly in the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction is essential for the synthesis of complex molecules. In the context of biochemical interactions, 1,3-Cyclohexadiene interacts with various enzymes and proteins. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes often leads to the formation of epoxides, which can further react to form diols .
Cellular Effects
1,3-Cyclohexadiene has been observed to have several effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce cytotoxic effects in certain cell types, leading to cell death. This cytotoxicity is often mediated through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, 1,3-Cyclohexadiene can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 1,3-Cyclohexadiene involves its interaction with biomolecules at the molecular level. One of the primary mechanisms is the formation of epoxides through the action of cytochrome P450 enzymes. These epoxides can then bind to nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound can also undergo electrophilic addition reactions, which further contribute to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Cyclohexadiene can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or heat. Over time, the degradation products can accumulate and influence cellular functions. For instance, prolonged exposure to 1,3-Cyclohexadiene has been shown to result in the sustained generation of ROS, leading to long-term cellular damage . In vitro studies have also demonstrated that the compound can induce changes in cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of 1,3-Cyclohexadiene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can induce significant toxic effects, including liver and kidney damage. Studies have shown that high doses of 1,3-Cyclohexadiene can lead to the depletion of glutathione, a critical antioxidant in cells, resulting in increased oxidative stress and cellular injury . Threshold effects have also been observed, where a specific dose range is required to elicit a measurable biological response.
Metabolic Pathways
1,3-Cyclohexadiene is involved in several metabolic pathways. The primary metabolic pathway involves its conversion to 1,2-epoxy-3-cyclohexene by cytochrome P450 enzymes. This epoxide can then be hydrolyzed to form trans-3-cyclohexene-1,2-diol and trans-2-cyclohexene-1,4-diol . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, 1,3-Cyclohexadiene is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich regions of cells due to its hydrophobic nature. Additionally, binding proteins may facilitate its transport to specific cellular compartments . The distribution of 1,3-Cyclohexadiene within tissues can also be influenced by its interaction with cellular membranes and other biomolecules.
Subcellular Localization
The subcellular localization of 1,3-Cyclohexadiene is primarily in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its localization, as it may interact with specific enzymes and proteins within these compartments . Post-translational modifications and targeting signals can also influence the distribution of 1,3-Cyclohexadiene within cells, directing it to particular organelles where it can exert its biochemical effects.
準備方法
1,3-Cyclohexadiene can be synthesized through several methods:
Dehydrobromination of 1,2-dibromocyclohexane: This method involves the double dehydrobromination of 1,2-dibromocyclohexane using sodium hydride in a mineral oil suspension.
Dehydration of cyclohexen-3-ol: This method involves the dehydration of cyclohexen-3-ol.
Pyrolysis of the diacetate of cyclohexane-1,2-diol: This method involves pyrolysis at 540°C.
Dehydrobromination with quinoline of 3-bromocyclohexene: This method involves treating 3-bromocyclohexene with quinoline.
Treatment of cyclohexane-1,2-diol with concentrated sulfuric acid: This method involves treating cyclohexane-1,2-diol with concentrated sulfuric acid.
化学反応の分析
1,3-Cyclohexadiene undergoes various types of chemical reactions:
Oxidation: 1,3-Cyclohexadiene can be oxidized to form benzene and hydrogen.
Reduction: It can be reduced to form cyclohexane.
Substitution: It can undergo substitution reactions, such as halogenation.
類似化合物との比較
1,3-Cyclohexadiene can be compared with other similar compounds:
特性
IUPAC Name |
cyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNZXYYWBUKAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27986-50-1, 6143-79-9 | |
| Record name | 1,3-Cyclohexadiene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27986-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexadiene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30862259 | |
| Record name | 1,3-Cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC] Unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
| Record name | 1,3-Cyclohexadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
81 °C | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
26 °C c.c. | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.84 | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 2.8 (calculated) | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
97.3 [mmHg] | |
| Record name | 1,3-Cyclohexadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
592-57-4, 29797-09-9 | |
| Record name | 1,3-Cyclohexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexadiene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029797099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexa-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV5W0EG5BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-89 °C | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
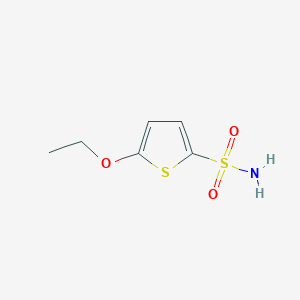
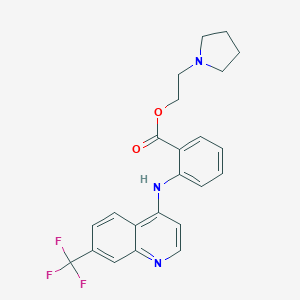
![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)


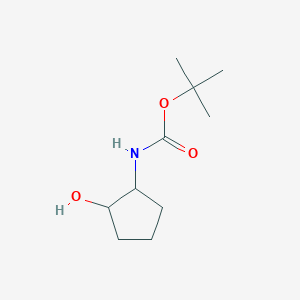
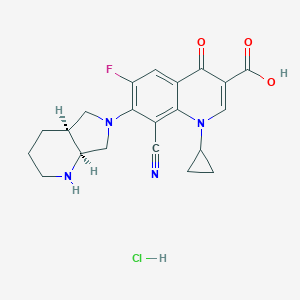
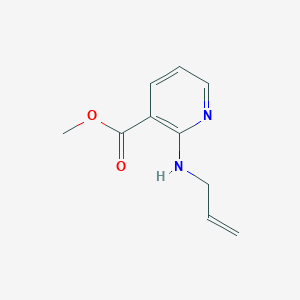
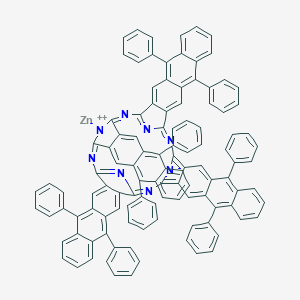

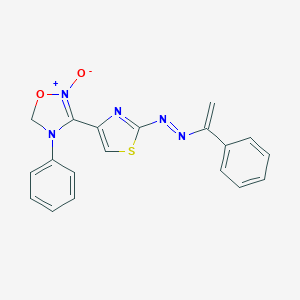
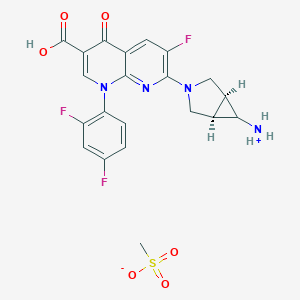
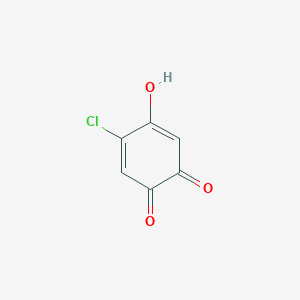
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)
